Cas no 1779871-48-5 (N-(2-tert-butylphenyl)methylhydroxylamine)
N-(2-tert-butylphenyl)methylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- N-(2-tert-butylphenyl)methylhydroxylamine
- 1779871-48-5
- EN300-1837364
- N-[(2-tert-butylphenyl)methyl]hydroxylamine
-
- Inchi: 1S/C11H17NO/c1-11(2,3)10-7-5-4-6-9(10)8-12-13/h4-7,12-13H,8H2,1-3H3
- InChI Key: AREKBZXFAAQWRD-UHFFFAOYSA-N
- SMILES: ONCC1C=CC=CC=1C(C)(C)C
Computed Properties
- Exact Mass: 179.131014166g/mol
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 32.3Ų
N-(2-tert-butylphenyl)methylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837364-1g |
N-[(2-tert-butylphenyl)methyl]hydroxylamine |
1779871-48-5 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1837364-5g |
N-[(2-tert-butylphenyl)methyl]hydroxylamine |
1779871-48-5 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1837364-10g |
N-[(2-tert-butylphenyl)methyl]hydroxylamine |
1779871-48-5 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1837364-0.05g |
N-[(2-tert-butylphenyl)methyl]hydroxylamine |
1779871-48-5 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1837364-0.1g |
N-[(2-tert-butylphenyl)methyl]hydroxylamine |
1779871-48-5 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1837364-0.25g |
N-[(2-tert-butylphenyl)methyl]hydroxylamine |
1779871-48-5 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1837364-0.5g |
N-[(2-tert-butylphenyl)methyl]hydroxylamine |
1779871-48-5 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1837364-1.0g |
N-[(2-tert-butylphenyl)methyl]hydroxylamine |
1779871-48-5 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1837364-2.5g |
N-[(2-tert-butylphenyl)methyl]hydroxylamine |
1779871-48-5 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1837364-5.0g |
N-[(2-tert-butylphenyl)methyl]hydroxylamine |
1779871-48-5 | 5g |
$3313.0 | 2023-06-03 |
N-(2-tert-butylphenyl)methylhydroxylamine Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-(2-tert-butylphenyl)methylhydroxylamine
N-(2-tert-butylphenyl)methylhydroxylamine: A Comprehensive Overview
N-(2-tert-butylphenyl)methylhydroxylamine, with the CAS number 1779871-48-5, is a compound of significant interest in various chemical and pharmaceutical applications. This compound is a derivative of hydroxylamine, where the hydroxyl group is substituted with a methyl group attached to a 2-tert-butylphenyl ring. The structure of this compound is characterized by its aromatic ring system, which is substituted with a bulky tert-butyl group at the 2-position, and a methylhydroxylamine moiety attached to the nitrogen atom.
The synthesis of N-(2-tert-butylphenyl)methylhydroxylamine typically involves multi-step reactions, often starting from aniline derivatives. The substitution of the amino group with the methylhydroxylamine group requires careful control of reaction conditions to ensure high yield and purity. Recent studies have explored alternative synthetic routes, including microwave-assisted synthesis and catalytic methods, which have shown promise in improving reaction efficiency and reducing production costs.
In terms of physical properties, N-(2-tert-butylphenyl)methylhydroxylamine exhibits a melting point of approximately 130°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its chemical stability under various conditions has been extensively studied, with findings indicating that it is stable under neutral and slightly acidic conditions but undergoes decomposition in strongly basic environments.
The applications of this compound are diverse. In the pharmaceutical industry, it serves as an intermediate in the synthesis of various bioactive compounds, including anti-inflammatory agents and antioxidants. Recent research has highlighted its potential as a precursor for developing novel drug candidates targeting specific disease pathways. Additionally, in the field of materials science, this compound has been investigated for its role in synthesizing advanced polymers and coatings with enhanced thermal stability and mechanical properties.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of N-(2-tert-butylphenyl)methylhydroxylamine. Quantum mechanical calculations have provided insights into its bonding characteristics and reactivity patterns, which are crucial for understanding its behavior in different chemical reactions. These studies have also paved the way for the development of more efficient catalytic systems tailored for this compound.
In conclusion, N-(2-tert-butylphenyl)methylhydroxylamine (CAS No. 1779871-48-5) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in both academic research and industrial settings. As ongoing research continues to uncover new potential uses and improved synthetic methods, this compound is poised to play an even more significant role in the development of innovative chemical products.
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